molecular formula C3H4NaO3 B127478 Sodium pyruvate CAS No. 113-24-6

Sodium pyruvate

Cat. No.: B127478
CAS No.: 113-24-6
M. Wt: 111.05 g/mol
InChI Key: DAQHMCWYXJEOCG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
Sodium pyruvate (C₃H₃NaO₃) is the sodium salt of pyruvic acid, a three-carbon α-keto acid critical in glycolysis and the tricarboxylic acid (TCA) cycle. It has a molecular weight of 110.04 g/mol and is highly soluble in water (up to 100 mM) but less so in organic solvents . Its structure includes a ketone group at the α-carbon, enabling its role as a metabolic intermediate and antioxidant .

Applications
this compound is widely used in:

  • Cell culture media (e.g., DMEM) to support energy metabolism .
  • Pharmaceutical research for neuroprotection, anti-inflammatory effects, and correction of lactic acidosis .
  • Biochemical assays (e.g., LDH activity measurements) due to its role as a substrate .

Preparation Methods

Scientific Research Applications

Cell Culture Applications

Sodium pyruvate is commonly used in cell culture media as an energy source. It enhances cell viability and growth by supplying additional pyruvate, which is crucial for cellular respiration and metabolism.

Application Details
Eukaryotic Cell CultureServes as an energy supplement; protects against oxidative stress .
Toxicity TestingUtilized to assess the effects of reactive oxygen species (ROS) on cells .
Maturation of OocytesPromotes nuclear maturation in bovine oocytes during in vitro fertilization .

Case Study: In a study involving bovine oocytes, this compound significantly promoted nuclear maturation when used in non-serum maturation media, highlighting its importance in reproductive biology .

Medical and Clinical Applications

This compound has been investigated for its potential benefits in various medical scenarios, particularly in resuscitation and mitochondrial diseases.

Resuscitation Fluid

Recent studies have shown that this compound may be superior to traditional resuscitation fluids like sodium chloride. In a rat model of hemorrhagic shock, 90% of animals treated with this compound survived compared to only 30% receiving sodium chloride .

Mitochondrial Disease Treatment

This compound has been explored as a therapeutic agent for patients with mitochondrial disorders. A study monitored four bedridden patients receiving this compound (0.5-1.0 g/kg/day) for over 12 months, revealing that three patients showed significant improvements within 1-3 months of treatment . This suggests that this compound may help restore glycolytic function by decreasing the NADH/NAD(+) ratio.

Neuroprotection

This compound exhibits neuroprotective properties, particularly in models of hypoxic-ischemic injury. Research indicates that it can reduce injury to neonatal rat brains under hypoxic conditions, suggesting its potential for treating neonatal brain injuries .

Antioxidant Properties

The compound's ability to scavenge free radicals enhances its application in various biological systems. In studies involving Staphylococcus aureus, this compound improved cytotoxicity under high glucose conditions by mitigating oxidative stress .

Fibrosis and Metabolic Disorders

Recent findings suggest that this compound may improve mitochondrial fitness in fibroblasts from systemic sclerosis (SSc) patients. It inhibits the transition from fibroblasts to myofibroblasts, which is crucial in fibrotic remodeling processes .

Enhancing Drug Delivery Systems

This compound's properties have been utilized to enhance drug delivery systems in cancer treatment. For instance, it has been combined with nanoparticles to improve the efficacy of chemotherapy agents against glioblastoma cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Pyruvate (EP)

Parameter Sodium Pyruvate (SP) Ethyl Pyruvate (EP)
Chemical Structure Sodium salt of pyruvic acid Ethyl ester of pyruvic acid
Alkalizing Capacity Directly corrects metabolic acidosis Requires hydrolysis to release pyruvate; no inherent alkalizing effect
Pharmacokinetics Rapid dissociation in aqueous solutions Slower hydrolysis, prolonged release of pyruvate
Therapeutic Use Effective in reducing neuronal death and improving recovery post-TBI Superior anti-inflammatory effects in sepsis models
Safety Risk of sodium overload at high doses No sodium-related risks; better tissue penetration

Key Findings :

  • SP outperforms EP in correcting lactic acidosis due to its immediate alkalizing action .
  • EP exhibits stronger anti-inflammatory effects in sepsis, likely due to ester-mediated cellular uptake .

Other α-Keto Acid Derivatives

  • Oxobutyrate and Oxovalerate: Structural Difference: Longer aliphatic chains compared to pyruvate. Binding Affinity: Higher affinity for pyruvate-binding proteins (e.g., TakP) due to increased hydrophobicity . Applications: Potential drug carriers for targeted delivery .
  • Acetylphosphinate :

    • Mechanism : Mimics pyruvate but acts as a potent, irreversible inhibitor of pyruvate dehydrogenase (PDH) .
    • Utility : Used to study metabolic flux in the TCA cycle .

Lactate

Parameter This compound Lactate
Metabolic Role Direct entry into TCA cycle via PDH Requires conversion to pyruvate via LDH
Acidosis Correction More efficient in hypoxic lactic acidosis Less effective; may exacerbate intracellular acidosis
Cell Culture Reduces oxidative stress in media Can accumulate, causing pH imbalance

Key Findings :

  • SP preserves glucose metabolism and ATP production better than lactate in hypoxic conditions .

Sodium Bicarbonate

Parameter This compound Sodium Bicarbonate
Mechanism Corrects acidosis via metabolic utilization Neutralizes acid via chemical buffering
Efficacy Sustained pH correction in hypoxic models Transient effect; risks hypernatremia
Side Effects Minimal at therapeutic doses CO₂ generation may worsen intracellular acidosis

Key Findings :

  • SP is superior in severe lactic acidosis due to dual metabolic and alkalizing effects .

Data Tables

Table 1: Kinetic Parameters of LDH for Pyruvate in Diabetic vs. Healthy Models

Model Km (Pyruvate) Vmax (nmol/min/10⁶ RBCs) Reference
Healthy RBCs 0.16 mM 12.5 ± 1.2
Type II Diabetic RBCs 0.32 mM 8.7 ± 0.9

Table 2: Cytotoxicity of S. aureus in Different Media

Medium This compound (10 mM) Cytotoxicity (Erythrocyte Lysis, %) Reference
LB (Aerobic) Yes 85 ± 6
LB (Anaerobic) Yes 12 ± 3

Research Findings and Mechanisms

  • Neuroprotection : SP and EP reduce hippocampal neuronal loss post-TBI by enhancing cytochrome oxidase activity and suppressing microglial activation .
  • Metabolic Effects : SP activates HIF-1α-EPO signaling, improving oxygen utilization in hypoxia .
  • Enzyme Interactions : Pyruvate derivatives with longer carbon chains (e.g., oxovalerate) bind more effectively to transport proteins, suggesting design principles for drug analogs .

Biological Activity

Sodium pyruvate, the sodium salt of pyruvic acid, is a compound with significant biological activity, particularly in the fields of metabolism, neuroprotection, and cellular stress response. This article explores the diverse biological effects of this compound, supported by various studies and case reports.

  • Antioxidant Properties : this compound exhibits potent antioxidant effects, particularly in protecting mitochondria from oxidative stress. Studies have shown that it significantly reduces cell death in neuroblastoma cells exposed to hydrogen peroxide (H₂O₂) by decreasing reactive oxygen species (ROS) generation and stabilizing mitochondrial membrane potential .
  • Metabolic Effects : this compound plays a crucial role in cellular metabolism by acting as a substrate for energy production. It enhances the NAD⁺/NADH ratio, which is vital for various metabolic processes including glycolysis and the tricarboxylic acid (TCA) cycle .
  • Neuroprotection : Research indicates that this compound can protect neuronal cells from damage due to oxidative stress and ischemia. In vivo studies have demonstrated its ability to improve survival rates and cerebral energetic parameters in models of hemorrhagic shock .

Table 1: Summary of Key Studies on this compound

StudyModelConcentrationKey Findings
Mongan et al. (1999)Hemorrhagic shock in rats500-1000 mg/kgImproved survival rates and reduced lipid peroxidation
Gnadig et al. (2020)Cancer cell lines (HeLa, SiHa)5 mMReduced proliferation and histone gene expression
Frontiers in Medicine (2022)ICU patientsHigh-dose infusionAttenuated lactic acidosis and improved metabolic profiles

Neuroprotective Effects

A pivotal study demonstrated that this compound co-treatment significantly increased cell survival in neuroblastoma SK-N-SH cells subjected to oxidative stress. The protective effect was dose-dependent, with concentrations as low as 1 mM providing substantial protection against H₂O₂-induced cytotoxicity . Furthermore, delayed administration of this compound up to 2 hours post-insult still conferred protective benefits, indicating its potential therapeutic window.

Metabolic Resuscitation

This compound's role in metabolic resuscitation has been highlighted in several clinical settings. For instance, a case report noted its effectiveness in managing severe lactic acidosis in a child with Leigh syndrome through high-dose oral administration . This aligns with findings that this compound can enhance ATP levels and prolong cellular survival during anoxic conditions.

Potential Clinical Applications

The unique properties of this compound suggest several potential clinical applications:

  • Critical Care : this compound-enriched fluids may improve outcomes in critically ill patients by correcting metabolic acidosis and enhancing cellular energy metabolism.
  • Neuroprotection : Its ability to protect against oxidative stress opens avenues for research into treatments for neurodegenerative diseases.
  • Cancer Therapy : The modulation of histone gene expression by this compound may provide a novel approach to cancer treatment by inhibiting tumor growth.

Q & A

Basic Research Questions

Q. What is the role of sodium pyruvate in cell culture media, and how should its concentration be optimized?

this compound serves as a critical energy substrate in cell culture, supporting glycolysis and the tricarboxylic acid (TCA) cycle. It provides a carbon source for acetyl-CoA synthesis, essential for ATP production under aerobic conditions . In anaerobic environments, pyruvate is reduced to lactate, aiding NAD+ regeneration. For mesenchymal stem cell cultures, a 1 mM concentration (110 mg/mL) is standard, as used in MEM medium with 10% FBS . Optimization involves titration experiments (e.g., 0.5–2 mM) to balance metabolic demand and avoid pH shifts from lactate accumulation.

Q. How can researchers verify the purity and stability of this compound in experimental preparations?

The USP-compliant assay involves iodometric titration: dissolving this compound in water, reacting with 0.05 M iodine under alkaline conditions, and titrating excess iodine with sodium thiosulfate. Purity ≥97% is confirmed when 1 mL of 0.05 M iodine corresponds to 1.834 mg C₃H₃NaO₃ . Stability testing requires monitoring pH (5.0–7.0), osmolarity (300–500 mOsm/kg), and sterility over 18 months at 2–8°C .

Q. What are the methodological considerations for using this compound in oxidative stress studies?

this compound acts as an antioxidant by scavenging reactive oxygen species (ROS) via direct neutralization and indirect upregulation of glutathione synthesis. In vitro, pre-treatment with 5–10 mM pyruvate for 24 hours before inducing oxidative stress (e.g., H₂O₂ exposure) is common. Post-treatment efficacy depends on ROS kinetics, with real-time assays (e.g., DCFH-DA for intracellular ROS) recommended to validate timing .

Advanced Research Questions

Q. How does this compound improve outcomes in traumatic brain injury (TBI) models, and what are key experimental design considerations?

  • Dose timing : Delayed administration (e.g., day 4 post-injury) aligns with secondary metabolic dysfunction phases.

Q. What mechanisms underlie conflicting results in pyruvate’s hepatoprotective effects across studies?

Discrepancies arise from route-specific toxicity and co-administered agents. Oral pyruvate (6.6 mg/100 g bw) with dihydroxyacetone reduces ethanol-induced liver fat in rats, but intravenous doses (80 mM via jugular vein) caused mortality due to high alkalinity (56 mM NaOH) and unmonitored physiological stress . Methodological reconciliation requires:

  • Toxicity screening : Pre-testing formulations for pH and osmolarity.
  • Route optimization : Tailoring delivery (oral vs. IV) to target tissue bioavailability.

Q. How can this compound be integrated into hyperpolarized MRI studies, and what are technical challenges?

Hyperpolarized [13C]pyruvate enables real-time metabolic imaging (e.g., monitoring conversion to lactate in tumors). Key challenges include:

  • Polarization stability : Rapid decay (<1–2 minutes) necessitates immediate post-injection imaging.
  • Dosing : Preclinical studies use 0.3 mL/s injection rates via tail vein, but central venous routes (e.g., carotid artery) risk hemodynamic stress . Solutions include dynamic nuclear polarization (DNP) optimization and physiological monitoring during infusion.

Q. What experimental frameworks address pyruvate’s dual role as a metabolic substrate and epigenetic modulator?

Pyruvate influences histone acetylation via acetyl-CoA availability. To study this, combine:

  • Metabolomics : LC-MS quantification of intracellular acetyl-CoA.
  • Chromatin assays : ChIP-seq for H3K27ac marks after pyruvate deprivation/replenishment. Example: In cancer models, 10 mM pyruvate increases acetyl-CoA by 40%, altering gene expression in <6 hours . Controls should include acetate (an alternative acetyl source) to isolate pyruvate-specific effects.

Q. Methodological Guidelines

  • Data Contradictions : Use systematic reviews (PRISMA guidelines) to analyze variables like strain-specific metabolism or batch-to-batch pyruvate variability .
  • Ethical Reporting : Document adverse events (e.g., mortality in 5/26 rats ) per ARRIVE 2.0 guidelines for preclinical transparency.

Properties

CAS No.

113-24-6

Molecular Formula

C3H4NaO3

Molecular Weight

111.05 g/mol

IUPAC Name

sodium;2-oxopropanoate

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);

InChI Key

DAQHMCWYXJEOCG-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)[O-].[Na+]

Isomeric SMILES

CC(=O)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)C(=O)O.[Na]

Key on ui other cas no.

113-24-6

physical_description

Liquid;  Dry Powder
White to pale yellow powder;  [Alfa Aesar MSDS]

Pictograms

Irritant

Synonyms

2-Oxopropanoic Acid Sodium Salt;  Sodium Pyruvate;  Sodium α-Ketopropionate; 

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

CID 86165267
Sodium pyruvate
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CID 86165267
Sodium pyruvate
CID 86165267
Sodium pyruvate
CID 86165267
Sodium pyruvate
CID 86165267
Sodium pyruvate

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